Butan-2-yl naphthalene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butan-2-yl naphthalene-1-sulfonate is an organic compound that belongs to the class of naphthalenesulfonates. These compounds are derivatives of sulfonic acid containing a naphthalene functional unit. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The sulfonation process can be carried out using sulfuric acid under controlled conditions to ensure the formation of the desired sulfonic acid derivative . The subsequent alkylation with butan-2-yl chloride in the presence of a base such as sodium hydroxide completes the synthesis .
Industrial Production Methods: Industrial production of butan-2-yl naphthalene-1-sulfonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Butan-2-yl naphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions include various sulfonic acid derivatives, reduced sulfonates, and substituted naphthalene compounds .
Scientific Research Applications
Butan-2-yl naphthalene-1-sulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of butan-2-yl naphthalene-1-sulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities . The exact molecular targets and pathways are still under investigation, but the compound’s ability to interact with biological macromolecules is a key factor in its mechanism of action .
Comparison with Similar Compounds
Naphthalene-2-sulfonic acid: Another naphthalenesulfonate with similar chemical properties but different applications.
Sodium sulfinates: These compounds share the sulfonate functional group and are used in similar chemical reactions.
Uniqueness: Butan-2-yl naphthalene-1-sulfonate is unique due to the presence of the butan-2-yl group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other naphthalenesulfonates may not be as effective .
Properties
CAS No. |
143409-29-4 |
---|---|
Molecular Formula |
C14H16O3S |
Molecular Weight |
264.34 g/mol |
IUPAC Name |
butan-2-yl naphthalene-1-sulfonate |
InChI |
InChI=1S/C14H16O3S/c1-3-11(2)17-18(15,16)14-10-6-8-12-7-4-5-9-13(12)14/h4-11H,3H2,1-2H3 |
InChI Key |
HBWOPOTVWONPEO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OS(=O)(=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.